5-(4-Methylphenyl)-1,3-oxazole
Overview
Description
5-(4-Methylphenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-methylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown superior activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Biochemical Pathways
For instance, celecoxib, a compound with a similar structure, is known to inhibit all stages of fungal development .
Pharmacokinetics
Celecoxib, a compound with a similar structure, is known to be metabolised primarily by the cytochrome p450 (cyp) 2c9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals .
Result of Action
For instance, certain pyrazole-bearing compounds have displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. Another approach involves the cyclization of 4-methylphenylacetic acid with formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazoles with diverse functional groups.
Scientific Research Applications
5-(4-Methylphenyl)-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmacophore in drug discovery and development.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 2-(4-Methylsulfonylphenyl)indole
Uniqueness
5-(4-Methylphenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in the design of new molecules with desired biological and chemical properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372297 | |
Record name | 5-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730724 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143659-19-2 | |
Record name | 5-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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